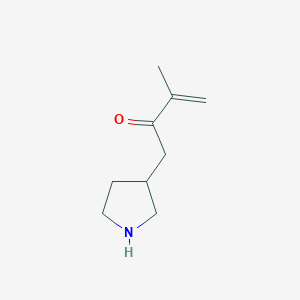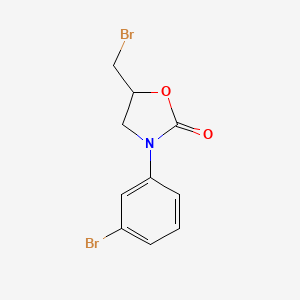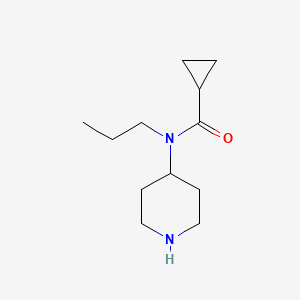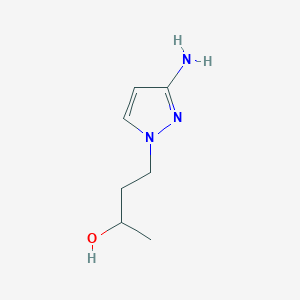
4-(3-amino-1H-pyrazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-amino-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring substituted with an amino group and a butanol side chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-pyrazol-1-yl)butan-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazines with 1,3-diketones or their equivalents to form the pyrazole ring . The amino group can be introduced through nucleophilic substitution reactions, while the butanol side chain can be attached via alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1H-pyrazol-1-yl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-(3-amino-1H-pyrazol-1-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for bioactive molecules that can interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-pyrazol-1-yl)butan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The amino group and pyrazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as 3-amino-1H-pyrazole and 4-amino-1H-pyrazole . These compounds share the pyrazole ring structure but differ in the position and nature of substituents.
Uniqueness
4-(3-amino-1H-pyrazol-1-yl)butan-2-ol is unique due to the presence of both an amino group and a butanol side chain, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-(3-aminopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-6(11)2-4-10-5-3-7(8)9-10/h3,5-6,11H,2,4H2,1H3,(H2,8,9) |
InChI Key |
LMHSFELLISXRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CC(=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


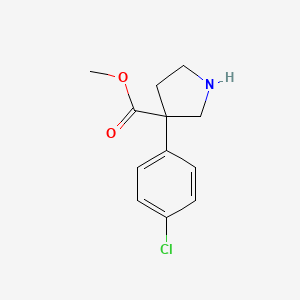
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
![2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)

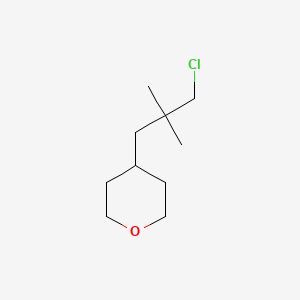


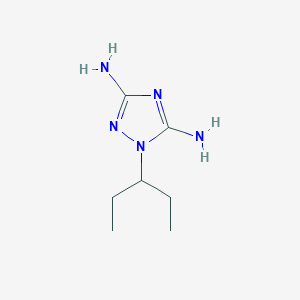

![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
